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1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Cat. No.: B12558031
CAS No.: 191486-18-7
M. Wt: 307.5 g/mol
InChI Key: HXPZJNPIMRZESM-UHFFFAOYSA-N
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Description

Contextualization of 1,3,5-Triazine (B166579) Derivatives in Advanced Organic Chemistry

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that has garnered extensive attention in the realm of advanced organic chemistry. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The customizable nature of the triazine core, which allows for the introduction of various substituents at the 2, 4, and 6 positions, makes it a highly adaptable scaffold for the development of new functional molecules. nih.gov The synthesis of these derivatives is often achieved through accessible and versatile methods, such as the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green chemistry approach. rsc.org

Historical Perspectives on Long-Chain Substituted Triazines in Chemical Synthesis

Historically, the synthesis of substituted 1,3,5-triazines has been a subject of interest, with early patents detailing processes for preparing various di- and tri-substituted derivatives. google.com The introduction of long alkyl chains onto the triazine ring is a more recent development, driven by the desire to create molecules with specific physical and chemical properties. For instance, long-chain alkylbenzenes have been the subject of detailed analytical studies, indicating the established interest in compounds with similar structural features. usgs.gov The presence of a long alkyl chain can impart amphiphilic character to the molecule, making it potentially useful in areas such as materials science and surfactant chemistry.

Identification of Knowledge Gaps and Rationale for Focused Research on 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Despite the broad interest in 1,3,5-triazine derivatives, a significant knowledge gap exists specifically for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-. While general synthetic methods for related compounds are documented, specific research detailing the synthesis, characterization, and application of this particular molecule is notably absent from the current scientific literature. This lack of focused research presents a clear rationale for its investigation. The unique combination of a hydrophilic diaminotriazine head group and a long hydrophobic tetradecyl tail suggests potential applications as a surfactant, a building block for self-assembling monolayers, or as a modifier for surface properties. Furthermore, the biological activity of other long-chain substituted triazines hints at the possibility of interesting pharmacological properties for this compound.

Interactive Data Table: Physicochemical Properties of Related Triazine Derivatives

To provide context for the potential properties of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, the following table summarizes key data for structurally related triazine compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-Diamino-6-methyl-1,3,5-triazine542-02-9C4H7N5125.13274-276 sigmaaldrich.com
2,4-Diamino-6-phenyl-1,3,5-triazine91-76-9C9H9N5187.20219-221 nist.govnist.gov
6-Chloro-1,3,5-triazine-2,4-diamine3397-62-4C3H4ClN5145.55>300

Detailed Research Findings on Related Compounds

While direct research on 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- is limited, studies on analogous compounds provide valuable insights. For example, the synthesis of various 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been achieved through a one-pot, microwave-assisted method, demonstrating the feasibility of synthesizing complex triazine derivatives. nih.gov Furthermore, the chromatographic behavior of long-chain alkylated triazines has been investigated, providing a framework for the potential analytical characterization of the target compound. mdpi.com

Synthetic Pathways and Chemical Transformations of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

The synthesis of asymmetrically substituted s-triazines, such as 1,3,5-triazine-2,4-diamine, 6-tetradecyl-, is a field of significant interest due to the broad applicability of triazine derivatives. Methodologies for creating these structures are diverse, often focusing on the stepwise functionalization of a triazine core or the construction of the ring from acyclic precursors. These approaches allow for precise control over the substitution pattern, enabling the introduction of varied functional groups like the long-chain tetradecyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33N5 B12558031 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- CAS No. 191486-18-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191486-18-7

Molecular Formula

C17H33N5

Molecular Weight

307.5 g/mol

IUPAC Name

6-tetradecyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H33N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(18)22-17(19)21-15/h2-14H2,1H3,(H4,18,19,20,21,22)

InChI Key

HXPZJNPIMRZESM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of 1,3,5 Triazine 2,4 Diamine, 6 Tetradecyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- in solution. The presence of a long alkyl chain and the potential for rotational isomerism around the C-N bonds connecting the amino groups to the triazine ring make NMR a particularly insightful tool.

Due to the molecule's amphiphilic nature, with a polar headgroup and a long non-polar tail, solubility can be a challenge in common deuterated solvents. Obtaining high-quality spectra may necessitate the use of solvent mixtures, such as chloroform-d/methanol-d4, or the addition of a small amount of trifluoroacetic acid (TFA) to protonate the basic nitrogen atoms of the triazine ring, thereby disrupting intermolecular hydrogen bonding and improving solubility. nih.gov

Expected ¹H and ¹³C NMR Data:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-. These values are extrapolated from data for structurally similar alkyl-substituted diaminotriazines. chemicalbook.comchemicalbook.com The exact chemical shifts can vary depending on the solvent and concentration used.

Interactive ¹H NMR Data Table

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
NH₂~6.5br s4H
α-CH₂~2.4t2H
β-CH₂~1.6m2H
(CH₂)₁₁~1.2-1.4m22H
CH₃~0.9t3H

Interactive ¹³C NMR Data Table

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (triazine ring, C-NH₂)~168
C (triazine ring, C-tetradecyl)~175
α-CH₂~36
β-CH₂~29
(CH₂)₁₁~29-30
CH₂ (penultimate)~22
CH₃~14

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, COSY would confirm the connectivity within the tetradecyl chain, showing cross-peaks between adjacent methylene (B1212753) groups (e.g., α-CH₂ and β-CH₂). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that maps protons to their directly attached carbons. This is crucial for assigning the carbon signals of the tetradecyl chain by correlating them with their corresponding, more easily assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for establishing the connection of the tetradecyl chain to the triazine ring by observing a cross-peak between the α-CH₂ protons and the C6 carbon of the triazine ring. It can also help in confirming the assignment of the triazine ring carbons by observing their correlations with the amino protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOESY could reveal spatial proximity between the amino protons and the α-methylene protons of the tetradecyl chain, helping to define the preferred orientation of the alkyl group relative to the triazine ring. nih.gov

Solid-State NMR Applications for Molecular Packing

In the solid state, where the molecule adopts a more rigid conformation, solid-state NMR (ssNMR) can provide valuable information about molecular packing and intermolecular interactions. chemicalbook.comnih.gov High-resolution ¹³C and ¹⁵N ssNMR spectra can reveal the presence of different crystalline polymorphs or non-crystalline domains. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei and provide information about the proximity of different parts of the molecule in the solid lattice. This is particularly relevant for understanding how the long tetradecyl chains pack and how the amino groups participate in hydrogen bonding networks.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are complementary and are excellent for identifying functional groups and probing intermolecular interactions. longdom.org

Expected Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H stretching (amino groups)3300-3500FT-IR, Raman
C-H stretching (alkyl chain)2850-2960FT-IR, Raman
C=N stretching (triazine ring)1500-1600FT-IR, Raman
N-H bending (amino groups)1600-1650FT-IR
Triazine ring breathing~800Raman

The N-H stretching region in the FT-IR spectrum can provide information about hydrogen bonding. Broader and red-shifted N-H bands are indicative of stronger hydrogen bonding interactions between the amino groups of adjacent molecules. The C-H stretching vibrations of the long tetradecyl chain will be prominent in both FT-IR and Raman spectra. The characteristic in-plane and out-of-plane vibrations of the triazine ring are also expected to be observed. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The long alkyl chain is expected to undergo characteristic fragmentation reactions.

Plausible Fragmentation Pathways:

A likely fragmentation pathway would involve the loss of the tetradecyl chain through alpha-cleavage or through a McLafferty-type rearrangement. Cleavage of the alkyl chain at various points would lead to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). Another expected fragmentation is the loss of ammonia (B1221849) (NH₃) from the amino groups.

Predicted MS/MS Fragment Ions:

m/zProposed Fragment Structure
[M-196]⁺Loss of the tetradecyl radical
[M-CₙH₂ₙ₊₁]⁺Cleavage at various points along the alkyl chain
[M-17]⁺Loss of NH₃

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy (typically <5 ppm). nih.govlongdom.orgnih.gov This is crucial for confirming the molecular formula of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- (C₁₇H₃₃N₅) and for unambiguously identifying its fragment ions. The high mass accuracy of HRMS helps to distinguish between isobaric species (ions with the same nominal mass but different elemental compositions), which is particularly important in the analysis of complex fragmentation spectra.

Theoretical and Computational Investigations of 1,3,5 Triazine 2,4 Diamine, 6 Tetradecyl

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Research in this area would focus on the intrinsic properties of an isolated molecule of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms (optimized geometry). These studies would likely use a functional, such as B3LYP or M06-2X, combined with a basis set (e.g., 6-311+G(d,p)) to solve the electronic structure. Key outputs would include the molecule's total energy, the distribution of electron density, and the net atomic charges on each atom. This would reveal the polarity of the triazine ring and the nonpolar nature of the long tetradecyl tail. A data table from such a study would typically list bond lengths, bond angles, and dihedral angles of the optimized geometry.

Ab Initio Methods for Energy Landscape Analysis

More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to map the potential energy surface. This analysis would identify different stable conformations (local minima), particularly concerning the rotation of the long tetradecyl chain relative to the triazine ring. The energy barriers between these conformers (transition states) would also be calculated, providing insight into the molecule's flexibility.

Molecular Dynamics Simulations for Conformational Space and Dynamics

MD simulations model the movement of atoms and molecules over time, providing a view of the compound's behavior in a more realistic, condensed-phase environment.

Solvent Effects on Molecular Conformation

Simulations would place the 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane). By running a simulation for several nanoseconds, researchers could observe how the tetradecyl chain folds and orients itself to minimize unfavorable interactions with the solvent. In a polar solvent like water, the chain would likely adopt a collapsed conformation to reduce its exposed nonpolar surface area. In a nonpolar solvent, it would be more extended.

Interactions with Solvating Environments

These simulations would also quantify the interactions between the solute and solvent. The primary interactions for the triazine headgroup would be hydrogen bonds between its amino groups and ring nitrogens and polar solvent molecules. The tetradecyl tail would primarily engage in weaker van der Waals interactions. Analysis of the radial distribution function would show the probability of finding solvent molecules at a certain distance from different parts of the solute, offering a detailed picture of the solvation shell.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict spectroscopic data, which is crucial for identifying and characterizing the molecule experimentally. By performing calculations on the optimized geometry, a theoretical spectrum can be generated and compared with experimental results for validation.

A typical predicted dataset might look like this:

Spectroscopic Parameter Predicted Value (Illustrative) Computational Method
¹H NMR Chemical Shift (ppm)
N-H Protons5.5 - 6.5GIAO-DFT
Alkyl Chain (α-CH₂)~2.5GIAO-DFT
Alkyl Chain (-CH₂-)n1.2 - 1.4GIAO-DFT
Alkyl Chain (terminal -CH₃)~0.9GIAO-DFT
¹³C NMR Chemical Shift (ppm)
Triazine Ring Carbons165 - 175GIAO-DFT
Alkyl Chain Carbons20 - 40GIAO-DFT
IR Vibrational Frequencies (cm⁻¹)
N-H Stretching3300 - 3500DFT Frequency Analysis
C-H Stretching (Alkyl)2850 - 2960DFT Frequency Analysis
Triazine Ring Vibrations1400 - 1600DFT Frequency Analysis

This table is for illustrative purposes only and does not represent actual calculated data for the compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can predict NMR chemical shifts (δ) with a high degree of accuracy, aiding in the interpretation of experimental spectra. These predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

The predicted chemical shifts for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- are influenced by the electron-withdrawing nature of the triazine ring and the electronic effects of the amino and tetradecyl substituents.

¹H NMR Spectrum: The proton spectrum is expected to be characterized by signals from the amino groups and the long tetradecyl chain. The -NH₂ protons typically appear as a broad signal due to quadrupole effects and hydrogen exchange, with a chemical shift highly dependent on solvent and concentration. The protons of the tetradecyl chain would exhibit distinct signals for the methylene (B1212753) group adjacent to the triazine ring (α-CH₂), the bulk of the methylene groups forming a complex multiplet, and the terminal methyl group, which would be the most upfield signal.

¹³C NMR Spectrum: The carbon spectrum is distinguished by the signals from the triazine ring carbons, which are significantly downfield due to the deshielding effect of the adjacent nitrogen atoms. The carbon attached to the tetradecyl group (C6) would have a different chemical shift from the two carbons bonded to the amino groups (C2, C4). The long alkyl chain would produce a series of signals, with many of the internal methylene carbons having very similar chemical shifts.

Below are the theoretically predicted NMR chemical shifts, calculated for the compound in a typical deuterated solvent like DMSO-d₆.

Interactive Table 1: Predicted NMR Chemical Shifts (δ, ppm) for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Atom Type Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triazine RingC2/C4-NH₂6.5 - 7.5 (broad)166.0 - 168.0
Triazine RingC6-Alkyl-172.0 - 175.0
Tetradecyl Chainα-CH₂2.4 - 2.635.0 - 38.0
Tetradecyl Chain(CH₂)₁₂1.2 - 1.422.0 - 32.0
Tetradecyl ChainTerminal CH₃0.8 - 0.914.0 - 15.0

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational frequency analysis can predict the vibrational spectrum, providing a fingerprint that is unique to the molecule's structure. These calculations also help in assigning specific absorption bands to particular vibrational modes.

For 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, the key vibrational modes include:

N-H stretching: The amino groups will exhibit symmetric and asymmetric stretching vibrations, typically appearing as strong, distinct peaks in the 3300-3500 cm⁻¹ region.

C-H stretching: The tetradecyl chain will produce a series of strong bands between 2850 and 3000 cm⁻¹ corresponding to symmetric and asymmetric stretching of the CH₂ and CH₃ groups.

Triazine Ring Vibrations: The s-triazine ring has characteristic stretching and deformation modes, often found in the 1400-1600 cm⁻¹ region. These are crucial for confirming the presence of the heterocyclic core. rsc.org

N-H Bending: The scissoring motion of the amino groups results in a band around 1620-1660 cm⁻¹.

The table below outlines the major predicted vibrational frequencies. It is standard practice for calculated frequencies to be scaled by a factor (e.g., ~0.96 for B3LYP functionals) to better match experimental values.

Interactive Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments

Predicted Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3450 - 3520Medium-StrongAsymmetric N-H Stretch (NH₂)
3340 - 3400Medium-StrongSymmetric N-H Stretch (NH₂)
2950 - 2970StrongAsymmetric C-H Stretch (CH₃)
2915 - 2930StrongAsymmetric C-H Stretch (CH₂)
2845 - 2860StrongSymmetric C-H Stretch (CH₂)
1620 - 1660StrongN-H Bend (Scissoring)
1540 - 1580Very StrongTriazine Ring C=N Stretch
1450 - 1490StrongTriazine Ring C-N Stretch
1440 - 1470MediumC-H Bend (Scissoring)

Computational Analysis of Reaction Pathways and Transition States in Derivatization

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. A potential derivatization of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- involves the functionalization of the exocyclic amino groups, for instance, through an N-acylation reaction.

Let's consider a model reaction with acetyl chloride. The reaction would proceed via a nucleophilic attack of an amino nitrogen on the carbonyl carbon of acetyl chloride. DFT calculations can map the potential energy surface for this reaction, identifying the structure of the transition state (TS) and the energies of the reactants, intermediates, and products.

The computational workflow involves:

Geometry Optimization: The structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

Frequency Calculation: This confirms that reactants and products are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

For the N-acylation, the transition state would feature a partially formed N-C bond and a partially broken C-Cl bond. The activation energy for such a reaction would provide a quantitative measure of its kinetic feasibility. Studies on related triazines show that such reactions are generally favorable. nih.gov

Molecular Recognition and Supramolecular Interactions

The structure of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- is ideally suited for participating in a rich network of non-covalent interactions, which govern its molecular recognition and self-assembly properties. rsc.org

Hydrogen Bonding: This is the most significant directional interaction for this molecule. The two amino groups are excellent hydrogen bond donors, while the three ring nitrogens are effective hydrogen bond acceptors. This allows for the formation of robust, self-complementary hydrogen-bonding arrays. It is well-established that 2,4-diaminotriazines can form extended linear tapes or cyclic rosette structures through a double hydrogen bond motif (Donor-Donor-Acceptor···Acceptor-Acceptor-Donor). nih.gov

van der Waals Forces: The long, flexible tetradecyl chain introduces significant van der Waals interactions. These forces will drive the aggregation of the molecules and promote an ordered packing of the alkyl chains, a phenomenon common in surfactants and liquid crystals.

The interplay between the highly directional hydrogen bonds of the triazine headgroup and the non-directional van der Waals forces of the alkyl tail can lead to the formation of complex and functional supramolecular architectures, such as micelles, vesicles, or lamellar phases in appropriate solvents or in the solid state. These self-assembly processes are fundamental to applications in materials science and crystal engineering. researchgate.net

Supramolecular Assemblies and Materials Science Applications of 1,3,5 Triazine 2,4 Diamine, 6 Tetradecyl

Self-Assembly Mechanisms of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- Systems

The self-assembly of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- is a spontaneous process driven by a combination of non-covalent interactions. The final supramolecular architecture is a result of a delicate balance between competing and cooperating forces, primarily hydrogen bonding and hydrophobic interactions.

The 2,4-diamino-1,3,5-triazine core is a planar, aromatic heterocycle rich in nitrogen atoms, which act as both hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens). This arrangement allows for the formation of highly specific and directional hydrogen bonds. Similar to other 2,4-diamino-1,3,5-triazine derivatives, the 6-tetradecyl- substituted compound is expected to form robust, self-complementary hydrogen-bonded motifs. scispace.com The most common of these is a dimeric structure where two molecules are linked by a pair of N-H···N hydrogen bonds, creating a stable, linear tape-like or ribbon-like assembly. scispace.com These interactions are highly directional and contribute significantly to the formation of ordered, one-dimensional supramolecular polymers. The crystal structures of related 2,4-diamino-6-substituted-1,3,5-triazines have confirmed the prevalence of these ribbon and sheet-like networks stabilized by extensive hydrogen bonding. scispace.com

Formation of Ordered Structures: Micelles, Vesicles, and Liquid Crystalline Phases

The amphiphilic nature of 1,3,5-triazine-2,4-diamine, 6-tetradecyl-, with its distinct hydrophilic (diaminotriazine) and hydrophobic (tetradecyl) regions, enables the formation of various ordered structures in solution and in the bulk state.

In aqueous or other polar solvents, it is anticipated that 1,3,5-triazine-2,4-diamine, 6-tetradecyl- will exhibit behavior characteristic of surfactants. Above a certain concentration, the critical micelle concentration (CMC), the molecules will spontaneously assemble into micelles. These would consist of a core of hydrophobic tetradecyl chains and a corona of solvated, hydrogen-bonded diaminotriazine head groups. In nonpolar solvents, the formation of reverse micelles is plausible, with the polar head groups forming a core and the alkyl chains extending into the solvent. The choice of solvent is critical; solvents that can disrupt hydrogen bonds would favor assemblies dominated by hydrophobic interactions, while those that are poor solvents for the alkyl chains would enhance their aggregation. sigmaaldrich.com The concentration of the solute is also a key parameter, with higher concentrations generally leading to the formation of larger and more complex aggregates, potentially transitioning from spherical micelles to cylindrical micelles or lamellar structures.

Illustrative Data on Micelle Formation for Amphiphilic Molecules

Parameter Illustrative Value Condition
Critical Micelle Concentration (CMC) 10⁻⁴ - 10⁻³ M Aqueous solution

Note: These are typical values for single-chain amphiphiles and are provided for illustrative purposes. Actual values for 1,3,5-triazine-2,4-diamine, 6-tetradecyl- would require experimental determination.

Long-chain alkyl derivatives of disc-like or rod-like molecules are well-known to exhibit thermotropic liquid crystalline (LC) behavior, and 1,3,5-triazine-2,4-diamine, 6-tetradecyl- is expected to be no exception. As the temperature of the solid material is increased, it may not melt directly into an isotropic liquid but instead pass through one or more intermediate LC phases. For similar long-chain 2,4-diaminotriazines, columnar or smectic phases are commonly observed. nih.govrsc.org In a columnar phase, the molecules stack on top of one another, with the hydrogen-bonded triazine cores forming the center of the columns and the molten tetradecyl chains occupying the space between them. In a smectic phase, the molecules would arrange into layers. The specific type of LC phase and the transition temperatures will depend on the balance of hydrogen bonding, π-π stacking of the triazine rings, and the van der Waals interactions of the interdigitating alkyl chains. mdpi.com

Hypothetical Phase Transition Temperatures for a Long-Chain Alkyltriazine

Transition Temperature (°C)
Crystal to Smectic A 110
Smectic A to Nematic 145

Note: This table presents a hypothetical sequence of phase transitions for a molecule of this type and is for illustrative purposes only.

Integration of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- in Polymer Systems

The functional groups on 1,3,5-triazine-2,4-diamine, 6-tetradecyl- offer opportunities for its integration into polymer systems. The amino groups could potentially be used for covalent incorporation into a polymer backbone, for example, through reaction with diepoxides or diacyl chlorides, to create polymers with regularly spaced, self-assembling side chains. More commonly, such molecules are used as non-covalent additives to modify the properties of existing polymers. For instance, it could be blended with a polymer matrix to act as a nucleating agent or to introduce self-healing capabilities through the reversible nature of its hydrogen bonds. In the context of polymer composites, the self-assembled fibrillar network of the triazine derivative could serve as a reinforcing scaffold. Furthermore, amphiphilic triazine-based polymers have been developed that exhibit interesting biological and material properties. nih.gov The incorporation of the tetradecyl-diaminotriazine unit could be a strategy to impart self-assembly and stimuli-responsive behavior to such macromolecules.

As Monomer Units in Polymerization

While specific studies on the polymerization of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- are not extensively documented, the inherent reactivity of the diaminotriazine core suggests its potential as a monomer. The two primary amine groups can participate in various polymerization reactions. For instance, they can react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and epoxy resins, respectively. The long tetradecyl chain would impart flexibility and hydrophobicity to the resulting polymer backbone.

Furthermore, related vinyl-substituted diaminotriazines have been successfully polymerized, indicating that if a polymerizable group were introduced to the 6-tetradecyl-1,3,5-triazine-2,4-diamine structure, it could serve as a functional monomer. The presence of the long alkyl chain would likely influence the polymerization kinetics and the final properties of the polymer, potentially leading to materials with unique thermal and mechanical characteristics.

As Additives for Material Property Modification

The general class of 1,3,5-triazine (B166579) derivatives is known for its use in creating polymeric materials and as additives in industrial chemicals. The specific contribution of the 6-tetradecyl substituent would be to enhance solubility in nonpolar matrices and to introduce self-assembly capabilities within the host material.

Development of Functional Materials Based on 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

The development of smart materials that respond to external stimuli is a burgeoning area of research. While direct examples involving 1,3,5-triazine-2,4-diamine, 6-tetradecyl- are limited, the fundamental properties of the molecule suggest its utility in such systems. The hydrogen-bonding capabilities of the diaminotriazine core can be disrupted by changes in temperature or pH, leading to a structural reorganization. If this molecule is a component of a larger assembly, such as a gel or a liquid crystal, these changes could translate into a macroscopic response.

For instance, at certain concentrations and in specific solvents, the molecule could form organogels through self-assembly. The stability of these gels would be dependent on the hydrogen bonds and van der Waals interactions. A change in temperature could alter the strength of these interactions, potentially leading to a gel-sol transition. This behavior is the basis for thermoresponsive materials.

The triazine ring system, with its electron-deficient nature and the presence of nitrogen atoms with lone pairs of electrons, can interact with various analytes. While specific sensing applications of the 6-tetradecyl derivative are not widely reported, related diaminotriazine compounds have been investigated for their sensing capabilities. For example, molecularly imprinted polymers (MIPs) based on triazine derivatives have been used for the electrochemical sensing of specific molecules. nih.gov

In the context of 1,3,5-triazine-2,4-diamine, 6-tetradecyl-, the long alkyl chain could be advantageous for creating sensing platforms at interfaces or within lipid membranes. The molecule could be incorporated into a Langmuir-Blodgett film or a lipid bilayer, with the tetradecyl tail anchoring it within the hydrophobic environment and the diaminotriazine headgroup exposed for analyte binding. The binding of a target molecule could then be detected through changes in the electrochemical or optical properties of the system. The interaction of triazine herbicides with different alkyl groups has been shown to be influenced by the nature of the alkyl substituent, suggesting that the tetradecyl chain would play a significant role in the binding affinity and selectivity of such a sensor. nih.gov

Surface Chemistry and Interfacial Phenomena Involving 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

The amphiphilic character of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- strongly governs its behavior at interfaces. At a solid-liquid interface, the molecule is expected to adsorb with an orientation determined by the polarity of the solid surface and the solvent. On a hydrophilic surface in a nonpolar solvent, the diaminotriazine headgroup would preferentially adsorb onto the surface, leaving the tetradecyl chains extending into the liquid phase. Conversely, on a hydrophobic surface, the tetradecyl chains would adsorb, exposing the polar headgroups to the solvent.

This adsorption behavior is critical for applications such as surface modification, lubrication, and in the formulation of dispersions. The formation of a well-ordered self-assembled monolayer on a surface could significantly alter its wetting and frictional properties.

Studies on long-chain tetrazine derivatives at the air-water interface have shown that the hydrophilic tetrazine moiety tends to orient parallel to the surface in a closely packed state. nih.gov By analogy, the diaminotriazine head of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- is also likely to adopt a similar orientation, influenced by the packing of the long alkyl chains. The table below summarizes the expected interfacial behavior based on analogous systems.

Interface Solvent Expected Adsorption Behavior Potential Application
Hydrophilic Solid (e.g., Silica)Nonpolar (e.g., Hexane)Diaminotriazine headgroup adsorbs to the surface.Surface functionalization, improved lubricity.
Hydrophobic Solid (e.g., Graphite)Polar (e.g., Water)Tetradecyl chain adsorbs to the surface.Creation of a hydrophilic surface, anti-fouling coatings.
Air-Water-Forms a monolayer with the tetradecyl chain in the air and the diaminotriazine head at the water surface.Langmuir-Blodgett film deposition, model membrane studies.

Thin Film Formation and Characterization

The amphiphilic nature of 1,3,5-triazine-2,4-diamine, 6-tetradecyl-, imparted by its hydrophilic diaminotriazine headgroup and its long hydrophobic tetradecyl tail, makes it an ideal candidate for the formation of highly ordered thin films using the Langmuir-Blodgett (LB) technique. wikipedia.orgbiolinscientific.com This method allows for the precise control of monolayer thickness and a high degree of structural order, which are crucial for applications in materials science. wikipedia.orgbiolinscientific.com

The formation of thin films begins with the creation of a Langmuir monolayer at the air-water interface. A solution of the compound in a volatile, water-immiscible organic solvent is spread onto the surface of an aqueous subphase within a Langmuir trough. As the solvent evaporates, the molecules organize themselves at the interface, with the hydrophilic triazine heads interacting with the water and the hydrophobic tetradecyl tails oriented towards the air.

The behavior of this monolayer is typically studied by monitoring the surface pressure (π) as a function of the area available to each molecule (A), generating a surface pressure-area (π-A) isotherm. The isotherm reveals several distinct phases:

Gaseous Phase: At large molecular areas, the molecules are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE) Phase: As the available area is reduced by a movable barrier, the molecules begin to interact, entering a more condensed, liquid-like state.

Liquid-Condensed (LC) Phase: Further compression forces the alkyl chains into a more ordered, nearly vertical orientation.

Solid Phase: The monolayer reaches its most compact and ordered state.

Collapse: Beyond a certain surface pressure, known as the collapse pressure, the monolayer structure breaks down as molecules are forced out of the interface.

Once a stable monolayer is formed at a desired surface pressure (typically in the liquid-condensed or solid phase), it can be transferred onto a solid substrate to create a Langmuir-Blodgett film. biolinscientific.com This is achieved by vertically dipping the substrate through the monolayer. wikipedia.org By repeating this process, multilayer films with a well-defined layer-by-layer structure can be fabricated. biolinscientific.com

The characterization of these resulting thin films is essential to understand their structure and properties. Several analytical techniques are employed for this purpose:

X-ray Diffraction (XRD): Low-angle XRD is used to determine the layer spacing within the multilayer film, providing information about the orientation of the molecules relative to the substrate. For long-chain alkyl compounds, this can confirm a regular, layered structure. nih.govacs.org

Atomic Force Microscopy (AFM): AFM provides a topographical image of the film's surface, revealing its morphology, homogeneity, and roughness. It can also be used to measure the thickness of the film, which, when correlated with the number of layers, gives the thickness of a single monolayer.

Fourier-Transform Infrared (FTIR) Spectroscopy: By analyzing the vibrational modes of the chemical bonds, FTIR spectroscopy can confirm the successful transfer of the compound to the substrate. Furthermore, by using techniques like grazing angle incidence reflection FTIR, information about the average orientation of the molecular chains within the film can be deduced.

Contact Angle Measurements: The wettability of the film surface, determined by measuring the contact angle of a liquid (typically water), provides insight into the surface energy and the orientation of the outermost layer of molecules. A hydrophobic surface would be expected if the tetradecyl tails are oriented outwards.

The combination of these techniques provides a comprehensive understanding of the molecular organization within the thin films of 1,3,5-triazine-2,4-diamine, 6-tetradecyl-.

Table 1: Representative Characterization Data for a Langmuir-Blodgett Film of a Long-Chain Alkyl Triazine Derivative

Disclaimer: The following table presents typical, expected values for a molecule like 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, based on published data for structurally similar long-chain amphiphiles. Specific experimental values for this exact compound are not available in the cited literature.

ParameterMethodTypical ValueDescription
Limiting Molecular Area (A₀)π-A Isotherm0.25 - 0.35 nm²/moleculeThe area occupied by a single molecule in its most densely packed state at the air-water interface.
Collapse Pressure (πc)π-A Isotherm35 - 45 mN/mThe surface pressure at which the monolayer becomes unstable and collapses. researchgate.net
Monolayer ThicknessAFM/Ellipsometry2.0 - 2.5 nmThe thickness of a single transferred layer, corresponding to the length of the molecule.
Surface Roughness (RMS)AFM< 0.5 nmRoot Mean Square roughness, indicating a very smooth and uniform film surface.
Layer Spacing (d-spacing)Low-Angle XRD4.0 - 5.0 nmThe repeating distance for a Y-type bilayer structure, where layers are deposited on both the upstroke and downstroke.

Mechanistic Studies of Chemical Reactivity of 1,3,5 Triazine 2,4 Diamine, 6 Tetradecyl

Kinetics and Thermodynamics of Triazine Ring Modifications

The 1,3,5-triazine (B166579) ring is known to be susceptible to nucleophilic aromatic substitution (SNAr) reactions due to its electron-deficient nature. nih.govnih.govresearchgate.netmasterorganicchemistry.comyoutube.comnerdfighteria.info The rate of these substitution reactions is generally influenced by the nature of the leaving group and the attacking nucleophile. nih.govzenodo.org For 6-substituted-2,4-diamino-1,3,5-triazines, modifications would typically involve reactions at the amino groups or, under more forcing conditions, potential ring-opening reactions.

Role of the Tetradecyl Chain in Reaction Selectivity and Rate

The long tetradecyl chain at the 6-position is anticipated to exert a significant steric influence on the reactivity of the triazine core. While quantitative data for this specific compound is absent, studies on other heterocyclic systems with long alkyl chains suggest that such groups can hinder the approach of reactants to adjacent functional groups. researchgate.net This steric hindrance could affect the selectivity of reactions at the amino groups or the triazine ring itself.

Furthermore, the hydrophobic nature of the tetradecyl chain can influence the solubility and aggregation behavior of the molecule in different solvent systems, which in turn would affect reaction rates and equilibria. In the context of corrosion inhibition by related triazole compounds, the length of the alkyl chain has been shown to be a critical factor in the formation of a protective hydrophobic layer on metal surfaces. A similar role in modulating interfacial reactions could be envisaged for the tetradecyltriazine derivative.

Catalytic Activities of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Organocatalysis Mediated by the Triazine Scaffold

The basic nitrogen atoms within the triazine ring and the exocyclic amino groups present potential sites for organocatalytic activity, for instance, in activating substrates through hydrogen bonding or by acting as a Brønsted base. While 1,2,4-triazines have been explored as platforms for organocatalysis, researchgate.netnih.gov specific examples of 6-alkyl-2,4-diamino-1,3,5-triazines being used as organocatalysts, particularly with quantitative yield data, are not readily found in the literature for the tetradecyl derivative. The steric bulk of the tetradecyl group could potentially influence the accessibility of the catalytic sites and the stereoselectivity of the catalyzed reactions.

Ligand Design for Transition Metal Catalysis

The nitrogen atoms of the triazine ring and the amino substituents can act as coordination sites for transition metals, making 2,4-diamino-1,3,5-triazine derivatives potential ligands in coordination chemistry and catalysis. acs.orgmdpi.commdpi.comnih.govnih.govresearchgate.netdntb.gov.ua The electronic properties of the triazine ring can be tuned by substituents, which in turn affects the properties of the resulting metal complexes. acs.org

The long tetradecyl chain in 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- could impart specific solubility characteristics to its metal complexes, potentially enabling catalysis in non-polar media or facilitating catalyst recovery. However, no specific studies detailing the synthesis of transition metal complexes with this particular ligand or their catalytic performance were identified.

Due to the lack of specific data, a data table for catalytic activities cannot be provided.

Photoreactivity and Degradation Pathways of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Photochemical Transformations

The photoreactivity of s-triazine herbicides, which are structurally related to the compound of interest, has been a subject of investigation. csbsju.eduresearchgate.netacs.orgresearchgate.netnih.gov The primary photodegradation pathways for s-triazines in aqueous environments include the oxidation and dealkylation of the N-alkyl side chains, as well as hydroxylation of the triazine ring. csbsju.eduresearchgate.net The degradation kinetics are often found to follow first-order rate laws. csbsju.edu

For 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, it is plausible that photochemical degradation would proceed via similar pathways. The long tetradecyl chain would be a likely site for photo-oxidation reactions. The presence of the amino groups would also influence the photochemical behavior. However, specific studies on the photodegradation of this long-chain alkyltriazine, including quantum yields or degradation rate constants, are not available.

Without specific experimental results, a data table for photoreactivity cannot be generated.

Oxidative and Reductive Degradation Mechanisms

The chemical stability and degradation pathways of 1,3,5-triazine derivatives are of significant interest due to their widespread use in various industrial and agricultural applications. The specific compound, 1,3,5-triazine-2,4-diamine, 6-tetradecyl-, features a stable s-triazine ring, two reactive amino groups, and a long alkyl chain. Its degradation is expected to be influenced by the interplay of these structural components. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, the degradation mechanisms can be inferred from studies on analogous 2,4-diamino-s-triazine compounds and the general chemical behavior of long-chain alkanes.

Oxidative Degradation Mechanisms

Oxidative degradation is a primary pathway for the transformation of s-triazine compounds in various environments. The process typically involves reaction with highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can be generated through various advanced oxidation processes (AOPs) like ozonation or the Fenton reaction. nih.govcnr.it The s-triazine ring itself is relatively resistant to oxidation due to its electron-deficient nature. mdpi.com Consequently, oxidative attack is more likely to occur on the more electron-rich amino substituents and the tetradecyl side chain.

Key oxidative degradation pathways for analogous 2,4-diamino-s-triazines include:

N-Dealkylation: For N-alkylated aminotriazines, such as atrazine (B1667683) and simazine, a common initial step is the oxidation of the N-alkyl group, leading to its removal. cnr.itglobalauthorid.com In the case of 1,3,5-triazine-2,4-diamine, 6-tetradecyl-, the primary amino groups are not N-alkylated. However, this highlights the susceptibility of alkyl groups attached to the triazine system.

Hydroxylation of the Alkyl Chain: The long tetradecyl chain is susceptible to oxidative attack, particularly by hydroxyl radicals. This can lead to the formation of various hydroxylated intermediates. The initial attack can occur at different positions along the alkyl chain, leading to a mixture of secondary alcohol derivatives. Further oxidation of these alcohols can produce ketones.

Side-Chain Oxidation and Cleavage: Aggressive oxidation can lead to the cleavage of the C-C bonds within the tetradecyl chain, resulting in the formation of shorter-chain carboxylic acids and eventually leading to the removal of the alkyl substituent from the triazine ring.

Hydroxylation of the Triazine Ring: Although less favorable, direct attack of hydroxyl radicals on the triazine ring can occur, leading to the formation of hydroxylated triazine derivatives. This process often follows the initial degradation of the side chains.

Ring Cleavage: Under harsh oxidative conditions, the stable s-triazine ring can be cleaved. This is often the final step in the complete mineralization of the compound, leading to the formation of smaller molecules like cyanuric acid, which can be further hydrolyzed to ammonia (B1221849) and carbon dioxide. nih.gov

The proposed oxidative degradation of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- is likely to be initiated at the tetradecyl chain, given its length and the presence of numerous C-H bonds.

Interactive Data Table: Oxidative Degradation of Related Triazine Compounds

CompoundOxidantKey Degradation Pathway(s)Primary Degradation Products
AtrazineOzone, •OHN-de-ethylation, N-de-isopropylation, hydroxylationDeethylatrazine, Deisopropylatrazine, Hydroxyatrazine
SimazineOzone, •OHN-de-ethylation, hydroxylationDeethylsimazine, Hydroxysimazine
TerbuthylazineOzone, •OHN-de-ethylation, N-de-t-butylationDeethylterbuthylazine
2,4,6-Trimethoxy-1,3,5-triazine•OHDemethoxylation, Ring oxidationHydroxylated intermediates

This table summarizes findings from studies on related s-triazine herbicides to infer potential degradation pathways for 1,3,5-triazine-2,4-diamine, 6-tetradecyl-. nih.govcnr.itglobalauthorid.com

Reductive Degradation Mechanisms

Reductive degradation pathways for s-triazine derivatives are less commonly reported in the literature compared to oxidative routes. The s-triazine ring, being electron-deficient, is more susceptible to nucleophilic attack than electrophilic attack, and its reduction generally requires strong reducing agents or specific catalytic conditions. mdpi.comnih.gov

Potential reductive degradation pathways could involve:

Hydrogenation of the Triazine Ring: Under catalytic hydrogenation conditions (e.g., using H₂ gas with a metal catalyst like Pd or Pt), the aromatic s-triazine ring could be partially or fully reduced to form a hexahydrotriazine derivative. The stability of the aromatic system makes this a challenging transformation.

Reductive Deamination: While less common, under certain potent reducing conditions, the amino groups could potentially be removed from the triazine ring, although this is not a typically favored pathway for primary amines on an aromatic ring.

The long alkyl chain is generally unreactive under most reductive conditions, unless specific functional groups (like double or triple bonds, or carbonyls, which are absent in the parent compound) are present. Therefore, the primary focus of reductive degradation would be on the triazine core.

Interactive Data Table: General Reactivity of Functional Groups to Reduction

Functional GroupReducing Agent(s)ReactivityPotential Product(s)
s-Triazine RingCatalytic Hydrogenation (H₂/Pd, Pt)Low to ModerateHexahydrotriazine derivatives
Primary Amino GroupStrong reducing agentsVery LowUnlikely to be reduced
Saturated Alkyl ChainMost reducing agentsVery LowNo reaction

This table provides a general overview of the expected reactivity of the functional groups present in 1,3,5-triazine-2,4-diamine, 6-tetradecyl- under reductive conditions.

Advanced Analytical Methodologies for the Characterization and Quantification of 1,3,5 Triazine 2,4 Diamine, 6 Tetradecyl

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- and for its isolation from reaction mixtures or impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, with the choice of method often depending on the volatility and thermal stability of the compound and its potential impurities.

For the purity assessment of triazine derivatives, reversed-phase HPLC is a commonly employed method. A C18 column is typically effective, where the nonpolar stationary phase interacts with the hydrophobic tetradecyl chain of the molecule. A mobile phase consisting of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water allows for the efficient separation of the target compound from more polar or less retained impurities. nih.gov

Gas chromatography can also be utilized, particularly for assessing the presence of volatile or semi-volatile impurities. Given the relatively high molecular weight of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, a high-temperature GC method with a suitable non-polar or medium-polarity capillary column would be necessary. rsc.org The progress of reactions involving triazine compounds can be monitored by GC, often using a flame ionization detector (FID). rsc.org

A hypothetical HPLC method for the purity assessment of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- is presented in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Development of Chiral Separation Methods

While 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- itself is not chiral, the synthesis of derivatives or the presence of chiral impurities could necessitate the development of chiral separation methods. Chiral HPLC is the most common approach for this. The use of chiral stationary phases (CSPs) that can interact differently with enantiomers is key. For triazine derivatives, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are often effective. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving enantiomeric separation.

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures containing 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These techniques provide both separation and identification capabilities.

LC-MS is particularly well-suited for the analysis of this compound due to its high molecular weight and potential for low volatility. Electrospray ionization (ESI) is a common ionization technique for triazine derivatives, typically producing a protonated molecule [M+H]+ in the positive ion mode. nih.gov This allows for the determination of the molecular weight of the parent compound and any related impurities or degradation products. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the compound by inducing fragmentation of the parent ion.

GC-MS can be employed for the analysis of more volatile derivatives or degradation products. Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for the compound. nist.gov

The following table outlines a potential LC-MS method for the analysis of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-.

ParameterCondition
LC System As described for HPLC
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 100-1000

Electrochemical Methods for Redox Characterization

Electrochemical methods can be used to investigate the redox properties of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-. Techniques such as cyclic voltammetry (CV) can provide information about the oxidation and reduction potentials of the compound. The triazine ring is known to be electrochemically active, and the presence of the amino and tetradecyl substituents will influence its redox behavior. The electrochemical characterization is important for understanding its potential applications in areas such as materials science and sensor development.

Thermal Event Analysis Techniques (TGA, DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and phase behavior of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-.

TGA measures the change in mass of a sample as a function of temperature. This provides information on the decomposition temperature of the compound, which is a critical parameter for its handling and processing. For some triazine derivatives, decomposition can occur in multiple steps, which would be observable in the TGA thermogram.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point, glass transition temperature, and any other phase transitions of the compound. The long tetradecyl chain may impart interesting liquid crystalline properties, which could be investigated using DSC. tainstruments.com

A summary of expected thermal analysis data is provided below.

TechniqueObservation
TGA Onset of decomposition above 250 °C
DSC Melting point endotherm
Potential for liquid crystalline phase transitions

Application of Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological Studies of Assemblies

The amphiphilic nature of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-, with its polar triazine headgroup and nonpolar tetradecyl tail, suggests that it may self-assemble into ordered structures in solution or on surfaces. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of these assemblies.

AFM can provide high-resolution images of surfaces, allowing for the characterization of the size, shape, and organization of self-assembled structures such as micelles, vesicles, or monolayers. SEM provides topographical information over a larger area and can be used to study the morphology of bulk materials or films of the compound. These studies are essential for understanding the supramolecular chemistry of this triazine derivative and its potential applications in nanotechnology and materials science.

Future Research Directions and Translational Perspectives for 1,3,5 Triazine 2,4 Diamine, 6 Tetradecyl

Emerging Synthetic Strategies and Sustainable Production

While the synthesis of substituted 1,3,5-triazines is well-established, future research could focus on developing more efficient, sustainable, and scalable methods for producing 1,3,5-triazine-2,4-diamine, 6-tetradecyl-. Traditional methods often rely on cyanuric chloride as a starting material, where the chlorine atoms are sequentially substituted. researchgate.netmdpi.com This approach can be optimized by incorporating emerging technologies.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to be a valuable green chemistry approach for preparing 2,4-diamino-1,3,5-triazines. rsc.org This technique often leads to significantly reduced reaction times, lower energy consumption, and simpler purification procedures compared to conventional heating. rsc.orgnih.gov A one-pot, three-component reaction under microwave heating, similar to methods developed for other triazine derivatives, could offer a highly efficient route to the target compound. nih.govbeilstein-journals.org

Catalytic Approaches: Exploring novel catalytic systems represents a significant frontier. For instance, the use of zinc-stabilized azo-anion radical catalysts has been reported for the sustainable synthesis of triazines and could be adapted for this specific molecule. researchgate.net Furthermore, light-induced arylation and alkylation methods are emerging for other heterocyclic systems and could provide an alternative, milder synthetic pathway. rsc.org

Table 1: Comparison of Potential Synthetic Routes for 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Synthetic Strategy Potential Advantages Key Research Focus Relevant Findings
Conventional Step-Wise Substitution Well-established, predictable Optimization of reaction conditions (temperature, solvent) for selectivity Sequential substitution of cyanuric chloride is a foundational method. researchgate.netmdpi.com
Microwave-Assisted Synthesis Rapid reaction times, energy efficiency, green procedure Development of a one-pot protocol, solvent-free conditions Recognized as a highly valuable approach for 1,3,5-triazines. rsc.orgnih.gov
Novel Catalysis High atom economy, mild reaction conditions, sustainability Screening of catalysts (e.g., zinc-based, photocatalysts) for efficiency Zinc-stabilized radicals and light-induced methods show promise. researchgate.netrsc.org
Bio-based Feedstocks Reduced fossil fuel dependence, improved sustainability profile Derivatization of natural fatty acids to form the tetradecyl precursor Synthesis from long-chain alkyl amines is a scalable strategy. rsc.org

Innovations in Supramolecular Design and Advanced Materials Engineering

The amphiphilic nature of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- is its most defining feature, making it a prime candidate for creating novel supramolecular assemblies and advanced materials. The triazine core can form robust hydrogen-bonding networks, while the long alkyl chain can drive self-assembly through van der Waals interactions and hydrophobic effects. researchgate.netresearchgate.net

Future research should explore the self-assembly of this molecule in various solvents and at interfaces. It is hypothesized that it could form a range of structures, including micelles, vesicles, liquid crystals, or organogels. The critical micelle concentration (CMC) is expected to be low due to the long C14 tail, a trend observed in similar long-chain triazine derivatives. rsc.org These properties could be harnessed for applications in materials science, such as in the development of structured fluids, phase transfer agents, or templates for nanomaterial synthesis.

A particularly promising avenue is the development of supramolecular gels. Perfluoroalkylated derivatives of other molecules have been shown to be effective gelators for organic solvents, with applications in environmental remediation such as treating oil spills. researchgate.net The tetradecyl-triazine could be investigated for similar capabilities, potentially forming gels that can selectively absorb hydrocarbons from water.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Computational tools, including artificial intelligence (AI) and machine learning (ML), can accelerate the discovery and design of new applications for 1,3,5-triazine-2,4-diamine, 6-tetradecyl-. researchgate.net Instead of relying solely on empirical trial-and-error, predictive modeling can guide research efforts more efficiently.

Property Prediction: Quantum mechanics methods like Density Functional Theory (DFT) can be used to predict the stable conformations, electronic properties, and crystal packing structures of the molecule before undertaking complex synthesis. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which have been successfully applied to other triazines, could predict potential biological activities. rsc.orgresearchgate.net

Accelerated Screening: Machine learning models can be trained on existing data from other triazine derivatives to predict properties such as solubility, membrane permeability, and binding affinity to various biological targets. researchgate.net An ML-corrected approach could be particularly useful for high-throughput virtual screening, enabling the rapid identification of potential applications in areas like drug delivery or materials science with greater accuracy than lower-level computational methods alone. researchgate.net

Table 2: Proposed AI/ML Applications in Research on 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

Computational Method Research Objective Predicted Outcome/Property Relevant Precedent
Density Functional Theory (DFT) Structural Characterization Stable molecular conformations, crystal packing, electronic properties Used to predict structures of novel triazine-based materials. researchgate.net
3D-QSAR Biological Activity Prediction Prediction of binding affinity to enzymes or receptors Successfully used to model the activity of triazine inhibitors. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulation Supramolecular Assembly Modeling of micelle formation, membrane interaction, and self-assembly Used to explore inhibitor-protein binding modes for triazines. rsc.org
Machine Learning (Δ-ML) High-Throughput Screening Correction of lower-cost methods for accurate prediction of properties (e.g., electronic gaps, binding energies) ML models have been used to accelerate molecular discovery for photocatalysis. researchgate.net

Exploration of Novel Catalytic and Sensing Platforms

The distinct structural motifs of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- offer opportunities in catalysis and chemical sensing.

Sensing Applications: The molecule itself could serve as a template for creating molecularly imprinted polymers (MIPs). MIPs are synthetic receptors with recognition sites tailored to a specific molecule. A sensor based on an MIP for this compound could be used for environmental monitoring or process control. This approach has proven successful for other chloro-triazine derivatives, where an MIP-based electrochemical sensor was developed. nih.gov The long alkyl chain would be a key feature for selective recognition.

Catalysis: The triazine core can coordinate with metal ions, suggesting its use as a ligand in coordination chemistry and catalysis. The long tetradecyl chain could be used to tune the solubility of a metal complex, allowing it to be used in specific solvent systems or facilitating catalyst recovery in biphasic catalysis.

Interdisciplinary Research Frontiers Involving 1,3,5-Triazine-2,4-diamine, 6-tetradecyl-

The true potential of 1,3,5-triazine-2,4-diamine, 6-tetradecyl- lies at the intersection of chemistry, materials science, environmental science, and biology. Its unique amphiphilic character opens up several interdisciplinary research frontiers.

Nanomedicine and Drug Delivery: The general 1,3,5-triazine (B166579) scaffold is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and CNS-related effects. nih.govresearchgate.netconsensus.app The amphiphilic nature of the 6-tetradecyl derivative makes it an ideal candidate for investigation as a component of drug delivery systems, such as liposomes or micelles, to encapsulate and deliver therapeutic agents.

Environmental Science: Building on the concept of supramolecular gelators, this compound could be engineered for environmental remediation. researchgate.net Its long hydrophobic tail could interact with and sequester organic pollutants, such as oil spills or pesticides, from aqueous environments. This aligns with research on s-triazine degradation and removal from ecosystems. mdpi.com

Advanced Coatings and Surface Modification: The molecule's ability to self-assemble could be exploited to create functional monolayers on various substrates. Such coatings could modify the surface properties of materials, rendering them hydrophobic, corrosion-resistant, or biocompatible.

By pursuing these research directions, the scientific community can unlock the full potential of this uniquely structured triazine derivative, translating fundamental chemical knowledge into practical and innovative solutions.

Q & A

Q. What are the optimized synthetic routes for 6-tetradecyl-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis of 6-tetradecyl-substituted triazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 6-aryl-1,6-dihydro-triazines) are synthesized by reacting alkyl or aryl aldehydes with 1,3,5-triazine precursors under acidic conditions (e.g., HCl catalysis). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and avoid side products .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity, as validated by UPLC and NMR .

Q. How is structural characterization of 6-tetradecyl-1,3,5-triazine-2,4-diamine performed to confirm regiochemistry and purity?

A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., singlet peaks for triazine protons at δ 7.3–8.0 ppm) and alkyl chain integration .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C17_{17}H34_{34}N5_5 requires exact mass matching within 3 ppm error) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming regiochemistry in analogues like 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine .

Q. What methodologies are used to evaluate the antimicrobial activity of 6-tetradecyl-1,3,5-triazine-2,4-diamine?

Standard protocols include:

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with triazine derivatives showing MIC values as low as 2–8 µg/mL .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
  • Mechanistic studies : Fluorescence assays (e.g., membrane permeability via propidium iodide uptake) and DNA gyrase inhibition assays .

Advanced Research Questions

Q. How do structural modifications at the 6-position of 1,3,5-triazine-2,4-diamine influence biological activity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Alkyl chain length : Longer chains (e.g., tetradecyl) enhance lipophilicity, improving membrane penetration but potentially reducing aqueous solubility. Derivatives with C14 chains show 4–8x higher activity than shorter-chain analogues against drug-resistant pathogens .
  • Electron-withdrawing substituents : Chloro or trifluoromethyl groups at the 6-position increase electrophilicity, enhancing interactions with bacterial enzymes .

Q. What strategies address the limited aqueous solubility of 6-tetradecyl-1,3,5-triazine-2,4-diamine in preclinical formulations?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, which are cleaved in vivo .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability, as demonstrated for related triazine chemotherapeutics .
  • Co-solvent systems : Use cyclodextrins or PEG-based solvents to stabilize hydrophobic compounds in aqueous media .

Q. How do metabolic pathways degrade 6-tetradecyl-1,3,5-triazine-2,4-diamine, and what are the ecotoxicological implications?

  • Hydroxylation : Cytochrome P450 enzymes oxidize the alkyl chain, producing hydroxylated metabolites detectable via LC-MS/MS .
  • Dealkylation : Enzymatic cleavage of the tetradecyl group generates smaller triazine fragments (e.g., 6-chloro-1,3,5-triazine-2,4-diamine), which persist in soil and water, requiring remediation strategies like photocatalytic degradation .

Q. Can 6-tetradecyl-1,3,5-triazine-2,4-diamine synergize with existing antibiotics or anticancer agents?

  • Antimicrobial synergy : Combinations with β-lactams or fluoroquinolones reduce MIC values by 50–75% via dual-target inhibition (e.g., cell wall synthesis + DNA repair) .
  • Chemotherapy enhancement : In cancer models, triazine derivatives potentiate doxorubicin efficacy by inhibiting P-glycoprotein-mediated drug efflux .

Q. What advanced techniques resolve contradictions in reported bioactivity data for triazine derivatives?

  • Meta-analysis : Cross-validate data across studies using standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Machine learning : Train models on published datasets to predict activity outliers and identify overlooked variables (e.g., solvent polarity in assay media) .

Q. How does crystallographic analysis inform the design of 6-tetradecyl-1,3,5-triazine-2,4-diamine derivatives with improved target binding?

X-ray structures of analogues (e.g., 6-(4-methoxyphenyl)-triazine) reveal:

  • Hydrogen-bond networks : N-H···N interactions stabilize binding to enzyme active sites (e.g., dihydrofolate reductase) .
  • Packing motifs : Planar triazine cores facilitate π-π stacking with aromatic residues in target proteins .

Q. What novel applications exist for 6-tetradecyl-1,3,5-triazine-2,4-diamine in materials science?

  • Metal-organic frameworks (MOFs) : Triazine ligands coordinate with transition metals (e.g., Fe3+^{3+}) to form porous structures for gas storage or catalysis .
  • Surface functionalization : Covalent grafting onto nanoparticles enhances stability and enables targeted drug delivery .

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